molecular formula C25H23ClN4O3 B2579751 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 923243-71-4

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

Cat. No.: B2579751
CAS No.: 923243-71-4
M. Wt: 462.93
InChI Key: PMSUXHGUBRNWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrate significant antimicrobial activity. These compounds, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities comparable to known antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). This suggests that compounds with a pyrido[3,2-d]pyrimidin core could potentially be explored for their antimicrobial properties.

Anti-inflammatory and Analgesic Agents

Another study focused on the synthesis of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, to create anti-inflammatory agents. The pharmacological screening showed that many of these compounds have good anti-inflammatory activity comparable to Prednisolone® (A. Amr et al., 2007). This highlights the potential of pyrimidinone derivatives in developing new anti-inflammatory and analgesic medications.

Antitumor Activity

Compounds designed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor purposes included a classical antifolate with a pyrrolo[2,3-d]pyrimidine scaffold. This compound showed excellent inhibition of human DHFR and was an effective inhibitor of the growth of several tumor cells in culture (A. Gangjee et al., 2007). Given the structural similarity, research into 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide could explore its potential as an antitumor agent.

HIV-1 Protease Inhibitors

Introducing pyrimidine bases to P2 ligands enhanced the potency of HIV-1 protease inhibitors. A specific compound with a pyrimidine base as the P2 ligand displayed significant enzyme inhibitory and antiviral activity, including against drug-resistant HIV-1 variants (Mei Zhu et al., 2019). This underscores the potential application of compounds like this compound in the development of new HIV-1 treatments.

Corrosion Inhibitors

Pyrimidinic Schiff bases showed good corrosion inhibition for mild steel in hydrochloric acid solution, indicating that similar pyrimidine derivatives could be effective corrosion inhibitors (H. Ashassi-Sorkhabi et al., 2005). This suggests potential industrial applications for pyrimidine-containing compounds in protecting metals from corrosion.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with mesityl chloride to form 4-chlorobenzyl-N-mesitylbarbituric acid. This intermediate is then cyclized with ammonium acetate to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "mesityl chloride", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with mesityl chloride in the presence of a base to form 4-chlorobenzyl-N-mesitylbarbituric acid", "Cyclization of 4-chlorobenzyl-N-mesitylbarbituric acid with ammonium acetate in the presence of a catalyst to form the pyrido[3,2-d]pyrimidine ring system", "Reaction of the resulting compound with acetic anhydride in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide" ] }

CAS No.

923243-71-4

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.93

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31)

InChI Key

PMSUXHGUBRNWHK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.